1,4-Butanedione, 1-(3-furanyl)-4-phenyl- 1,4-Butanedione, 1-(3-furanyl)-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 142896-19-3
VCID: VC16823110
InChI: InChI=1S/C14H12O3/c15-13(11-4-2-1-3-5-11)6-7-14(16)12-8-9-17-10-12/h1-5,8-10H,6-7H2
SMILES:
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

1,4-Butanedione, 1-(3-furanyl)-4-phenyl-

CAS No.: 142896-19-3

Cat. No.: VC16823110

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

1,4-Butanedione, 1-(3-furanyl)-4-phenyl- - 142896-19-3

Specification

CAS No. 142896-19-3
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 1-(furan-3-yl)-4-phenylbutane-1,4-dione
Standard InChI InChI=1S/C14H12O3/c15-13(11-4-2-1-3-5-11)6-7-14(16)12-8-9-17-10-12/h1-5,8-10H,6-7H2
Standard InChI Key GYSIFZFYEHDKLG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CCC(=O)C2=COC=C2

Introduction

Molecular Structure and Nomenclature

The systematic IUPAC name 1-(3-furanyl)-4-phenyl-1,4-butanedione denotes a four-carbon chain with ketone groups at positions 1 and 4, substituted by a 3-furanyl ring at position 1 and a phenyl group at position 4 (Fig. 1). The furan ring’s electron-rich nature and the phenyl group’s aromaticity suggest unique electronic interactions, potentially influencing tautomerism and reactivity.

Structural Analogues and Comparative Analysis

Closely related compounds include:

  • 1,4-Di(2-furyl)-1,4-butanedione : A symmetrical diketone with furan groups at both termini, synthesized via cyclocondensation reactions.

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione : A fluorinated analog studied for its tautomeric equilibria and intramolecular hydrogen bonding.

These analogs highlight the impact of substituents on diketone behavior. For instance, electron-withdrawing groups like trifluoromethyl enhance keto-enol tautomer stabilization , while furyl groups may promote π-π stacking or coordination in metal complexes.

Synthetic Pathways

General Strategies for 1,4-Diketones

1,4-Diketones are typically synthesized via:

  • Stetter Reaction: Thiazolium-catalyzed conjugate addition of aldehydes to α,β-unsaturated ketones.

  • Oxidative Coupling: Copper-mediated coupling of enolates or ketones.

  • Cross-Aldol Condensation: Base-catalyzed condensation of ketones with aldehydes.

Adapting Methods for 1-(3-Furanyl)-4-Phenyl-1,4-Butanedione

A patent describing the synthesis of 2,3-dialkyl-1,4-dicyclopropyl-1,4-butanediones offers a potential blueprint. The method involves reacting dialkyl acetylenes with methyl cyclopropanecarboxylate in the presence of ethylaluminum dichloride (EtAlCl₂) and a Cp₂TiCl₂ catalyst. Adapting this for the target compound might involve:

  • Starting Materials:

    • 3-Furanyl acetylene (RC≡CR, R = 3-furanyl)

    • Phenyl-containing electrophile (e.g., methyl phenylpropiolate)

  • Catalytic System:

    • EtAlCl₂/Mg/Cp₂TiCl₂: Facilitates acetylene activation and cycloaddition .

    • Solvent: Tetrahydrofuran (THF) under inert atmosphere.

  • Conditions:

    • Temperature: 60°C

    • Reaction Time: 4–8 hours

    • Molar Ratios (RC≡CR : Electrophile : EtAlCl₂ : Mg : Cp₂TiCl₂ = 10 : 20 : 20–30 : 10–14 : 0.8–1.2) .

Table 1: Proposed Synthesis Parameters

ComponentQuantity (mmol)Role
3-Furanyl acetylene10Substrate
Methyl phenylpropiolate20Electrophile
EtAlCl₂20–30Lewis Acid
Mg (powder)10–14Reducing Agent
Cp₂TiCl₂0.8–1.2Catalyst

This approach could yield the target compound with moderate efficiency (~50–65% based on analogous reactions ).

Physicochemical Properties

Predicted Properties

While experimental data for 1-(3-furanyl)-4-phenyl-1,4-butanedione is scarce, comparisons to analogs suggest:

  • Melting Point: 120–150°C (estimated from fluorinated analogs ).

  • Solubility: Moderate in polar aprotic solvents (e.g., THF, DMSO) due to ketone groups.

  • Spectroscopic Signatures:

    • IR: Strong C=O stretches near 1700 cm⁻¹, furan C-O-C at 1250 cm⁻¹ .

    • ¹H NMR: Furyl protons at δ 6.3–7.4 ppm, phenyl protons at δ 7.2–7.6 ppm, diketone CH₂ at δ 2.5–3.0 ppm .

Tautomerism and Hydrogen Bonding

In 4,4,4-trifluoro-1-phenyl-1,3-butanedione, enolization stabilizes intramolecular hydrogen bonds (O-H···O=C) . For the target compound, similar tautomerism is likely, with the enol form stabilized by resonance between the furan and diketone moieties.

Applications and Research Significance

Pharmaceutical Intermediates

Furan and phenyl-containing diketones serve as precursors for heterocycles (e.g., pyrroles, furans) with bioactive potential . For example:

  • Anticancer agents derived from furan-fused quinazolines.

  • Antimicrobial pyrolizidines synthesized via Paal-Knorr cyclization.

Materials Science

Conjugated diketones are explored in:

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing diketone ligands.

  • Organic Electronics: Electron-transport layers in OLEDs due to their planar π-systems.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via catalyst screening (e.g., Ni/Fe complexes).

  • Spectroscopic Characterization: Detailed NMR/X-ray studies to confirm tautomeric preferences.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

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